
(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as cyclopropanecarboxylic acids and derivatives . Its structure includes a cyclopropane ring, a carboxylic acid group, and a phenyl ring with two fluorine atoms at the 2nd and 5th positions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropane ring, the phenyl ring, and the carboxylic acid group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The carboxylic acid group is typically reactive and can undergo various reactions, including esterification and decarboxylation . The cyclopropane ring can also participate in reactions, especially under conditions that induce ring opening .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Synthetic Applications
Research by Wang et al. (2021) introduces a bench-stable fluorination reagent for the deoxyfluorination of carboxylic acids, which could potentially be applied to synthesize fluorinated analogs of (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid. This method enables the efficient transformation of various carboxylic acids into their corresponding acyl fluorides, a critical step that could facilitate the synthesis of compounds with enhanced biological activity or chemical properties (Wang et al., 2021).
Enzymatic Processes
Guo et al. (2017) developed an enzymatic process for preparing chiral intermediates, demonstrating the potential for enzymatic methods in the synthesis of complex molecules, including those structurally similar to (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid. This approach offers a green, highly efficient pathway for obtaining enantiomerically pure compounds, which could be pivotal in the synthesis of pharmaceuticals and agrochemicals (Guo et al., 2017).
Molecular Structure Studies
Research on the absolute configuration of chiral cyclopropanes by Nishiyama et al. (1974) and the study of conformations of cyclopropane derivatives provide foundational knowledge on the stereochemistry and physical properties of cyclopropane-containing compounds. These studies are crucial for understanding the chemical behavior and reactivity of complex molecules like (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid, aiding in the design of new compounds with desired properties (Nishiyama et al., 1974; Ries & Bernal, 1985).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZJYHGCTGBDMR-POYBYMJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2932884.png)
![N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2932889.png)
![5-(1,3-benzodioxol-5-yl)-2-(butylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2932890.png)
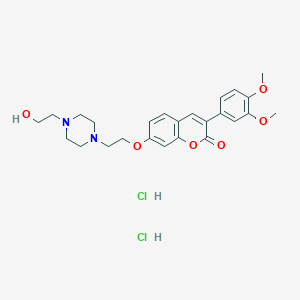
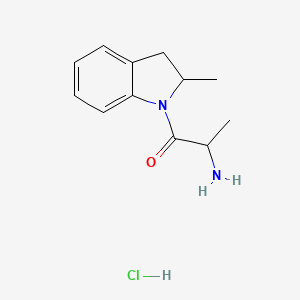

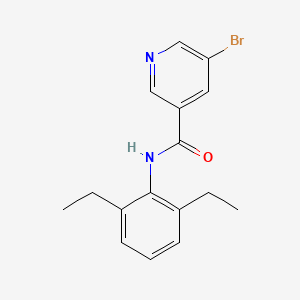
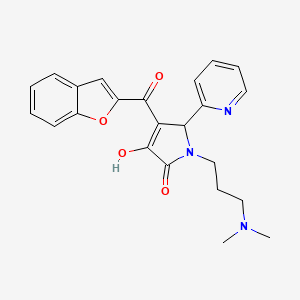
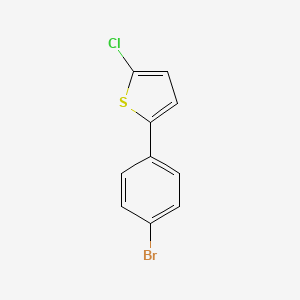
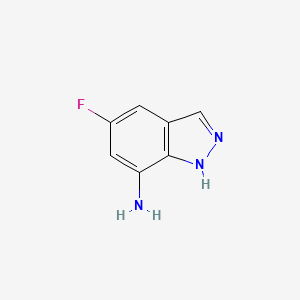
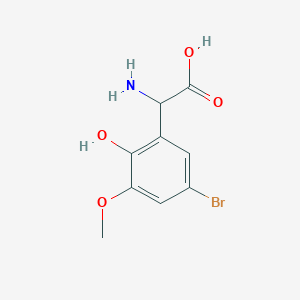
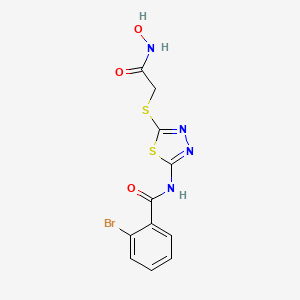
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2932904.png)
